molecular formula C17H15NO4S B2963005 N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-25-7

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2963005
CAS No.: 942864-25-7
M. Wt: 329.37
InChI Key: QOIAAVDMFIGXFU-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin-derived sulfonamide characterized by a 2-oxo-2H-chromene (coumarin) core functionalized at the 6-position with a sulfonamide group. The sulfonamide nitrogen is substituted with a 4-methylbenzyl moiety, distinguishing it from related analogs. This compound is synthesized via nucleophilic substitution, where 2-oxo-2H-chromene-6-sulfonyl chloride reacts with 4-methylbenzylamine under reflux conditions in ethanol, followed by purification . Coumarin sulfonamides are of interest in medicinal chemistry due to their antiproliferative, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-2-4-13(5-3-12)11-18-23(20,21)15-7-8-16-14(10-15)6-9-17(19)22-16/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAAVDMFIGXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 4-methylbenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted products with amine or thiol groups.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chromene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin-6-sulfonamide Derivatives

Compound Name Substituent on Sulfonamide Nitrogen Coumarin Substitution Key Biological Activity Synthesis Method
N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide 4-methylbenzyl 6-sulfonamide Antiproliferative (hypothesized) Reflux in ethanol
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a) 4-sulfamoylphenyl 6-sulfonamide Antiproliferative (confirmed) Reflux with sulfanilamide
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-sulfamoylphenyl 3-carboxamide Not specified Acetic acid reflux

Key Findings:

Substituent Effects on Bioactivity :

  • Compound 4a , featuring a 4-sulfamoylphenyl group, demonstrates confirmed antiproliferative activity . The sulfamoyl moiety’s polarity may facilitate target binding, but its lower lipophilicity could limit cellular uptake compared to the 4-methylbenzyl analog.
  • The target compound’s 4-methylbenzyl group introduces steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration or metabolic stability, though experimental validation is needed.

Positional Isomerism: Compound 12 substitutes the coumarin core at the 3-position with a carboxamide instead of the 6-sulfonamide seen in the target compound .

Synthesis Optimization :

  • The target compound and 4a share a common intermediate (2-oxo-2H-chromene-6-sulfonyl chloride), but the choice of amine (4-methylbenzylamine vs. sulfanilamide) dictates reaction efficiency. Prolonged reflux (12 hours) is required for 4a due to the lower nucleophilicity of sulfanilamide , whereas 4-methylbenzylamine may react more rapidly.

Biological Activity

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chromene ring system, a sulfonamide group, and a 4-methylphenyl substituent. This unique arrangement contributes to its reactivity and interactions with biological systems. The synthesis typically involves the reaction of 4-methylbenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride in the presence of a base like triethylamine in dichloromethane, followed by purification methods such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active sites on enzymes, disrupting their function and leading to various therapeutic effects. Additionally, the chromene core may enhance binding affinity to hydrophobic pockets in proteins.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its efficacy against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, suggesting potential as a therapeutic agent against infectious diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. Its structural similarity to other biologically active sulfonamides enhances its potential efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial activity .
  • Anticancer Activity : In vitro tests indicated that compounds with similar structures could inhibit cancer cell lines effectively, suggesting that this compound may share these properties.
  • Enzyme Inhibition Studies : Interaction studies have focused on binding affinity to various enzymes, indicating that this compound may inhibit key metabolic pathways involved in disease progression.

Comparison with Similar Compounds

Compound NameStructureBiological ActivityNotable Effects
N-(4-methylphenyl)methyl-2-oxo-2H-chromene-6-sulfonamideStructureAntimicrobial, AnticancerEnzyme inhibition
N-(4-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamideStructureAntioxidantReduces oxidative stress
N-(4-nitrophenyl)-2-oxo-2H-chromene-6-sulfonamideStructureAntimicrobialEffective against resistant strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling sulfonamide derivatives with chromene precursors. For example, sodium salts of sulfonamides (e.g., N-methyl methanesulfonamide) can react with substituted chromene intermediates in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures (e.g., 303 K). Optimization includes adjusting stoichiometry, solvent choice, and reaction time, as demonstrated in analogous sulfonamide-chromene syntheses . Purification via recrystallization (e.g., using methanol) improves yield and purity.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol) are mounted on diffractometers. Data collection at ~292 K with Mo-Kα radiation (λ = 0.71073 Å) provides intensity datasets. Structure solution and refinement use software like SHELXS (for phase determination) and SHELXL (for refinement), incorporating constraints for hydrogen atoms and anisotropic displacement parameters . Visualization and analysis tools like Mercury aid in interpreting packing interactions and hydrogen-bonding networks .

Q. What safety protocols are critical when handling sulfonamide derivatives like this compound?

  • Methodological Answer : Protective equipment (gloves, goggles, lab coats) is mandatory to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste should be segregated and disposed via licensed hazardous waste services. Contradictions in reactivity (e.g., sulfonamide instability under acidic conditions) require pre-experiment compatibility testing .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) calculate molecular orbitals, electrostatic potentials, and Fukui indices. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials). Solvent effects are modeled using implicit solvation (e.g., PCM). Validation against experimental spectral data (e.g., IR, UV-Vis) resolves discrepancies in charge distribution .

Q. What strategies address contradictions between NMR, mass spectrometry, and X-ray crystallography data during characterization?

  • Methodological Answer : For NMR, ensure deuterated solvent purity and calibrate referencing (e.g., TMS). For mass spectrometry (HRMS), compare observed m/z with theoretical exact mass (e.g., 432.1388708 Da) to confirm molecular formula . If X-ray data conflicts with solution-phase NMR (e.g., conformational flexibility), employ dynamic NMR or DFT-based conformational analysis to reconcile differences. Crystallographic disorder or twinning may require alternative refinement strategies in SHELXL .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematic substitution at the chromene 3-position or sulfonamide aryl group modulates bioactivity. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances binding affinity in enzyme assays. Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., kinases). Pharmacokinetic properties (logP, solubility) are optimized using in silico ADMET tools .

Q. What advanced techniques resolve challenges in quantifying trace impurities during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection (LC-MS) identifies impurities at <0.1% levels. Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and spike-recovery tests. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or derivatization with chiral auxiliaries .

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